3-Amino-4-(4-methylphenyl)butyric acid
Description
Contextualizing 3-Amino-4-(4-methylphenyl)butyric Acid within β-Amino Acid Chemistry
Amino acids are fundamental building blocks of life, traditionally characterized by an amino group and a carboxyl group attached to the same carbon atom (the α-carbon). In contrast, β-amino acids feature a separation of these functional groups by two carbon atoms. lookchem.com This structural distinction has profound implications for their chemical and biological properties. The incorporation of β-amino acids into peptides can lead to enhanced stability against enzymatic degradation, a significant advantage in drug development. chemicalbook.com
β-amino acids are considered peptidomimetics, molecules that mimic the structure of peptides but with improved therapeutic potential. lookchem.com Their structural diversity is vast, as they can possess multiple stereocenters, offering a wide scope for molecular design. lookchem.com This has led to their application in creating bioactive peptide analogues, including receptor agonists and antagonists. lookchem.com
The discovery of β-amino acids dates to the early 20th century, though their full potential has only been appreciated more recently with advances in organic synthesis. nih.gov Initially viewed as non-proteinogenic curiosities, a surge of interest has occurred in recent decades. nih.gov A key milestone in their study was the development of methods to incorporate them into peptides, which demonstrated their ability to confer resistance to proteolysis while maintaining biological activity. lookchem.com
The synthesis of β-amino acids can be achieved through various chemical routes, such as the Arndt-Eistert homologation and Mannich reaction. nih.gov More recently, biotechnological methods using enzymes or microorganisms have provided more environmentally friendly and cost-effective production pathways. nih.gov The growing interest in β-amino acids is underscored by their use in the development of drugs for a range of conditions, including cancer and neurological disorders. nih.gov
Unnatural amino acids (UAAs) are those not found in natural protein synthesis. researchgate.net They are powerful tools in protein engineering and drug discovery, allowing for the creation of molecules with enhanced stability, selectivity, and novel functions. researchgate.netnih.gov The ability to introduce unique chemical properties into a protein structure provides a significant advantage in biochemical research. scirp.org
The significance of an unnatural amino acid like this compound lies in its potential as a scaffold for new drugs. A key study on this compound involved its synthesis and resolution into its R and S enantiomers to evaluate their respective activities on the central nervous system. nih.gov The research found that the R(+) enantiomer was significantly more potent than both the S(-) enantiomer and the racemic mixture, highlighting the importance of stereochemistry in the biological activity of such compounds. nih.gov This type of investigation is fundamental to understanding structure-activity relationships, a core principle in medicinal chemistry.
Table 2: Research Findings on this compound Enantiomers
| Compound | Relative Effectiveness |
|---|---|
| R(+) enantiomer | 14-27 times more effective than the S(-) enantiomer |
| R(+) enantiomer | 1.2-2.1 times more effective than the racemate |
Data from Pol J Pharmacol Pharm. 1978 Jan-Feb;30(1):95-103. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-amino-4-(4-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14) |
InChI Key |
OCNPVFDANAYUCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(CC(=O)O)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 Amino 4 4 Methylphenyl Butyric Acid
Established Synthetic Routes to 3-Amino-4-(4-methylphenyl)butyric Acid and its Protected Forms
The traditional synthesis of this compound often involves the use of protecting groups for the amino functionality to ensure selective reactions. The most common protecting groups employed are tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc).
Synthesis utilizing N-protected precursors (e.g., BOC, Fmoc)
The introduction of the tert-butoxycarbonyl (Boc) group is a common strategy in the synthesis of amino acids. This is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. General methods for the Boc protection of amino groups are well-documented and can be applied to the synthesis of N-Boc-3-amino-4-(4-methylphenyl)butyric acid. These reactions are often carried out in aqueous or anhydrous conditions. The Boc group is valued for its stability under a wide range of nucleophilic and basic conditions, allowing for subsequent chemical modifications at other parts of the molecule. It can be readily removed under anhydrous acidic conditions.
Similarly, the fluorenylmethyloxycarbonyl (Fmoc) protecting group is widely used, particularly in solid-phase peptide synthesis. The synthesis of Fmoc-protected amino acids generally involves the reaction of the amino acid with Fmoc-chloride or Fmoc-succinimidyl carbonate (Fmoc-OSu) under basic conditions. For instance, Fmoc-(S)-3-Amino-4-(4-methyl-phenyl)-butyric acid is a commercially available reagent used in peptide synthesis. nih.govnih.gov The Fmoc group is known for its lability to bases, typically a solution of piperidine (B6355638) in dimethylformamide (DMF), which allows for its orthogonal removal in the presence of acid-labile protecting groups like Boc. acs.org
A general approach for the synthesis of 3-alkyl-4-aminobutanoic acids involves the Michael addition of nitromethane (B149229) to 2-alkenoic esters. This is followed by catalytic hydrogenation of the resulting 3-(nitromethyl)alkanoic esters and subsequent acid hydrolysis to yield the final β-amino acid. rsc.org
Stereoselective Synthesis of Enantiomeric Forms (e.g., (S)- and (R)-3-Amino-4-(4-methylphenyl)butyric acid)
The synthesis of specific enantiomers of this compound is crucial for its application in the development of chiral molecules.
One of the earliest reports on this topic described the synthesis and resolution of the related compound, 3-(p-tolyl)-4-aminobutanoic acid. In this study, the racemic acid was synthesized and subsequently resolved into its individual enantiomers, and their absolute configurations were determined. nih.gov Although specific details of the resolution method were not extensively described in the abstract, it highlights an established pathway to obtaining the separate enantiomers.
A practical laboratory synthesis for the closely related (R)-3-amino-4-phenylbutyric acid starts from L-aspartic acid. This method utilizes a Friedel-Crafts acylation reaction, where the chirality at the α-carbon of the starting L-aspartic acid is retained throughout the synthesis. researchgate.net This strategy could potentially be adapted for the synthesis of the 4-methylphenyl analogue.
Furthermore, the stereoselective synthesis of various N-protected β-amino acids can be achieved through methods like the Curtius rearrangement of N-protected α-amino acids, which proceeds with retention of stereochemistry. researchgate.net Asymmetric synthesis of tetrasubstituted α-aminophosphonic acid derivatives has also been reported, showcasing advanced stereocontrol strategies that could be conceptually applied to the synthesis of complex β-amino acids. researchgate.net
Novel Approaches and Advancements in this compound Synthesis
Recent advancements in synthetic chemistry have led to the development of more efficient, scalable, and environmentally friendly methods for producing chiral amino acids.
Enzymatic Resolution Techniques for Enantiomeric Separation
Enzymatic kinetic resolution has emerged as a powerful tool for the separation of enantiomers. Lipases are a class of enzymes that have been extensively used for the resolution of racemic amino acid esters through selective hydrolysis. nih.govrsc.org For example, lipases such as Pseudomonas lipase (B570770) can selectively hydrolyze the L-amino acid esters from a racemic mixture, leaving the D-amino acid ester unreacted. rsc.org
A notable application of this technique is the efficient synthesis of new fluorinated β-amino acid enantiomers through lipase PSIM (Burkholderia cepacia) catalyzed hydrolysis of racemic β-amino carboxylic ester hydrochloride salts. This method yields both the unreacted (R)-ester and the (S)-acid product with excellent enantiomeric excess (≥99%) and good chemical yields. mdpi.com This approach is highly relevant for the production of enantiomerically pure this compound, given the structural similarity of the substrates.
The general utility of lipases in resolving racemic amino acids and their derivatives highlights a viable and green alternative to classical resolution methods. nih.gov
Continuous Flow Processes for Scalable Production
Continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, scalability, and process control. While specific examples for the continuous flow synthesis of this compound are not widely reported, the synthesis of related β-amino acids and their derivatives has been successfully demonstrated using this technology.
For instance, a fully continuous four-step process for the preparation of β-amino acids from α-amino acids via Arndt–Eistert homologation has been described. rsc.org Another example is the lipase-catalyzed Michael addition of aromatic amines to acrylates in a continuous-flow microreactor to produce β-amino acid esters. This method boasts green reaction conditions, short residence times, and ease of control. mdpi.com The synthesis of other amino compounds, such as 3-amino-4-amidoximinofurazan, has also been optimized for continuous-flow production, showcasing significant reductions in reaction time compared to batch operations. researchgate.net These examples demonstrate the potential for developing a scalable and efficient continuous flow process for the production of this compound.
Green Chemistry Principles in Synthetic Pathways
The application of green chemistry principles is increasingly important in modern organic synthesis. For the synthesis of this compound, several of the aforementioned novel approaches align with these principles.
Enzymatic resolutions, as discussed previously, are inherently green as they operate under mild conditions (near neutral pH and ambient temperature) in aqueous or benign organic solvents, reduce waste, and offer high selectivity, thus minimizing the need for protecting groups and extensive purification steps. nih.govmdpi.com
Continuous flow processes also contribute to greener synthesis by improving energy efficiency, reducing solvent usage, and enhancing safety, particularly when dealing with hazardous reagents or exothermic reactions. rsc.orgmdpi.com
Furthermore, the development of synthetic methods that utilize renewable starting materials and solvent-free reaction conditions represents a key aspect of green chemistry. For example, the synthesis of β-amino carbonyl compounds via aza-Michael addition has been achieved under solvent-free conditions, offering an eco-friendly route. While not directly applied to the target molecule, these principles guide the future development of sustainable synthetic strategies for this compound.
Chemical Reactivity and Mechanistic Investigations of 3 Amino 4 4 Methylphenyl Butyric Acid
Reaction Mechanisms Involving the Amino Group
The primary amino group in 3-Amino-4-(4-methylphenyl)butyric acid is a nucleophilic center and readily participates in reactions typical of primary amines, most notably acylation to form amides.
N-Acylation: The amino group can be acylated by reacting with acyl chlorides or acid anhydrides under basic conditions to form the corresponding N-acyl derivatives. This reaction is fundamental in peptide synthesis and for the temporary protection of the amino group during other chemical transformations. The general mechanism involves the nucleophilic attack of the amino group's lone pair on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride or carboxylate).
To prevent unwanted side reactions at the amino group during synthetic procedures targeting other parts of the molecule, it is often protected. A common protecting group is the tert-butoxycarbonyl (Boc) group, which can be introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347).
| Reactant | Reagent | Product | Reaction Type |
| This compound | Acyl chloride (RCOCl) | N-Acyl-3-amino-4-(4-methylphenyl)butyric acid | Acylation |
| This compound | Acid anhydride (B1165640) ((RCO)₂O) | N-Acyl-3-amino-4-(4-methylphenyl)butyric acid | Acylation |
| This compound | Di-tert-butyl dicarbonate ((Boc)₂O) | N-Boc-3-amino-4-(4-methylphenyl)butyric acid | Protection |
Reaction Mechanisms Involving the Carboxylic Acid Group
The carboxylic acid group is another key reactive site, capable of undergoing esterification, conversion to acid chlorides, and intramolecular cyclization.
Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid group can be converted to an ester. The Fischer esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common method. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, and subsequent elimination of water. Alternatively, milder methods using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed, which is particularly useful for sensitive substrates.
Conversion to Acyl Chlorides: The carboxylic acid can be converted to the more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. This transformation is crucial for activating the carboxyl group for subsequent reactions, such as amide bond formation.
Intramolecular Cyclization: Under certain conditions, this compound can undergo intramolecular cyclization to form the corresponding γ-lactam, 4-(4-methylphenyl)pyrrolidin-2-one. This reaction is typically promoted by heat or the use of coupling agents that activate the carboxylic acid group, facilitating nucleophilic attack by the internal amino group.
| Reactant | Reagent/Condition | Product | Reaction Type |
| This compound | Alcohol (ROH), H⁺ | Alkyl 3-amino-4-(4-methylphenyl)butanoate | Esterification |
| This compound | Thionyl chloride (SOCl₂) | 3-Amino-4-(4-methylphenyl)butanoyl chloride | Acyl Halogenation |
| This compound | Heat or Coupling Agent | 4-(4-Methylphenyl)pyrrolidin-2-one | Intramolecular Cyclization (Lactamization) |
Reactions Pertaining to the Aromatic Moiety
The p-tolyl group, an aromatic moiety, can undergo electrophilic substitution reactions, as well as oxidation and reduction of the ring and its methyl substituent.
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of the p-tolyl group is susceptible to attack by electrophiles. The regiochemical outcome of such reactions is dictated by the directing effects of the two substituents: the methyl group and the 3-aminobutyric acid side chain.
| Reaction Type | Reagent | Potential Products |
| Nitration | HNO₃, H₂SO₄ | 3-Amino-4-(4-methyl-3-nitrophenyl)butyric acid and 3-Amino-4-(4-methyl-2-nitrophenyl)butyric acid |
| Halogenation | Br₂, FeBr₃ | 3-Amino-4-(3-bromo-4-methylphenyl)butyric acid and 3-Amino-4-(2-bromo-4-methylphenyl)butyric acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Amino-4-(4-methyl-3-acylphenyl)butyric acid and 3-Amino-4-(4-methyl-2-acylphenyl)butyric acid |
Oxidation and Reduction Pathways
Oxidation: The p-tolyl group offers two sites for oxidation: the methyl group and the aromatic ring itself. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under harsh conditions, can oxidize the methyl group to a carboxylic acid. The aromatic ring is generally resistant to oxidation but can be cleaved under very vigorous conditions.
Reduction: The aromatic ring can be reduced to a cyclohexane (B81311) ring via catalytic hydrogenation. This typically requires high pressures of hydrogen gas and a potent catalyst, such as rhodium on carbon, as benzene rings are relatively inert to reduction compared to simple alkenes.
| Reaction Type | Reagent/Condition | Product |
| Oxidation of Methyl Group | KMnO₄, heat | 3-Amino-4-(4-carboxyphenyl)butyric acid |
| Reduction of Aromatic Ring | H₂, Rh/C, high pressure | 3-Amino-4-(4-methylcyclohexyl)butyric acid |
Stability and Degradation Pathways under Various Research Conditions
The stability of this compound is an important consideration in its handling, storage, and application in research. Like other amino acids, it can undergo degradation under various conditions.
Thermal Stability: Upon heating, amino acids can undergo complex decomposition reactions. For γ-amino acids, thermal decomposition can lead to the formation of lactams through intramolecular condensation with the elimination of water. At higher temperatures, decarboxylation and fragmentation of the molecule can occur.
Photostability: Aromatic compounds can be susceptible to photodegradation upon exposure to ultraviolet light. The p-tolyl group in this compound can absorb UV radiation, potentially leading to the formation of reactive intermediates and subsequent degradation products.
Mass Spectrometry Fragmentation: In mass spectrometry, the molecule undergoes fragmentation upon ionization. For β-amino acids, characteristic fragmentation patterns can be observed. Common fragmentation pathways include the loss of water (H₂O), ammonia (B1221849) (NH₃), and the carboxyl group (as COOH or CO₂). The fragmentation of the aromatic side chain can also provide structural information. The study of these fragmentation patterns can offer insights into the relative bond strengths and stability of different parts of the molecule.
Stereochemical Aspects and Enantioselective Research of 3 Amino 4 4 Methylphenyl Butyric Acid
Importance of Chirality in β-Amino Acid Research
Chirality is a fundamental concept in the study of β-amino acids and their derivatives, as the biological activity of these compounds is often dependent on their absolute configuration. chiralpedia.comscirp.org Enantiomers of a drug can exhibit different pharmacological actions, pharmacokinetics, toxicities, and metabolic pathways. scirp.org For instance, in the case of many γ-aminobutyric acid (GABA) derivatives, it has been reported that the (R)-enantiomer is significantly more active than the (S)-enantiomer. scirp.org
Research on analogs of 3-Amino-4-(4-methylphenyl)butyric acid underscores the significance of stereochemistry. For example, studies on the positional isomer, 3-(p-tolyl)-4-aminobutanoic acid, have shown that after resolving the racemic mixture into its individual enantiomers, the (R)-(+)-enantiomer is substantially more effective in central nervous system (CNS) activity than the (S)-(-)-enantiomer. nih.gov Specifically, the (R)-enantiomer was found to be 14 to 27 times more effective than the (S)-enantiomer and 1.2 to 2.1 times more effective than the racemic mixture. nih.gov Similarly, for phenibut (3-phenyl-4-aminobutyric acid), a closely related compound, the pharmacological activity is primarily attributed to the (R)-enantiomer, which has a higher binding affinity for the GABA-B receptor compared to the (S)-enantiomer. researchgate.net
This enantioselectivity in biological activity highlights the necessity of synthesizing and analyzing enantiomerically pure forms of these compounds. The different interactions of each enantiomer with chiral biological targets, such as enzymes and receptors, drive these differences in pharmacological effects. nih.gov Therefore, the development of methods for the synthesis and analysis of single enantiomers of β-amino acids like this compound is crucial for the development of potentially more potent and selective therapeutic agents with fewer side effects.
Enantiomeric Purity Assessment Methodologies
The assessment of enantiomeric purity is a critical step in the research and development of chiral compounds. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is one of the most powerful and widely used techniques for this purpose. yakhak.orgrsc.org Direct enantioseparation on a CSP allows for the accurate determination of the enantiomeric excess (ee) of a sample.
For β-amino acids and their derivatives, several types of CSPs have proven effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are renowned for their broad applicability in resolving a wide range of chiral compounds. chiralpedia.comnih.gov These CSPs, often with phenylcarbamate derivatives, provide a chiral environment that leads to differential interactions with the enantiomers. nih.gov For instance, a Chiralcel OD-H column, which is based on cellulose tris(3,5-dimethylphenylcarbamate), has been successfully used for the chiral separation of phenibut precursors. scirp.orgresearchgate.net
Another class of CSPs used for the resolution of amino acids are crown ether-based phases. nih.govwikipedia.org For example, a CROWNPAK CR(+) column has been utilized in the chiral HPLC analysis for the enzymatic resolution of 3-aryl-4-aminobutyric acid esters. google.com Additionally, macrocyclic glycopeptide-based CSPs, like those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for the direct analysis of underivatized amino acids because they possess ionic groups and are compatible with a wide range of mobile phases. sigmaaldrich.com
The mobile phase composition, including the type of organic modifier and additives, also plays a crucial role in achieving successful enantiomeric separation. yakhak.orgsigmaaldrich.com For the separation of phenibut precursors on a Chiralcel OD-H column, a mobile phase consisting of a mixture of hexane (B92381) and isopropanol (B130326) (70:30) has been reported. scirp.orgresearchgate.net The validation of these analytical methods, in accordance with guidelines such as those from the International Council for Harmonisation (ICH), ensures their accuracy and precision for determining enantiomeric purity. yakhak.org
Below is a representative data table for the chiral HPLC separation of a precursor to a phenibut analog, which demonstrates the typical parameters recorded in such an analysis.
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Retention Time (minor enantiomer, min) | Retention Time (major enantiomer, min) |
|---|---|---|---|---|---|
| (S)-phenyl (4S)-2-oxo-4-phenylpyrrolidine-3-carbothioate | Chiralcel OD-H | Hexane/Isopropanol (70:30) | 1.0 | 19.4 | 23.0 |
| (R)-phenyl (4R)-2-oxo-4-phenylpyrrolidine-3-carbothioate | Chiralcel OD-H | Hexane/Isopropanol (70:30) | 1.0 | 18.4 | 26.7 |
Chiral Recognition Mechanisms in Analytical Separations
The separation of enantiomers on a chiral stationary phase is governed by the principles of chiral recognition, where the CSP forms transient diastereomeric complexes with the enantiomers of the analyte. researchgate.net The stability of these complexes differs for each enantiomer, leading to different retention times in the chromatographic system. The most widely accepted model for chiral recognition is the three-point interaction model, which posits that for effective discrimination, there must be at least three simultaneous points of interaction between the chiral selector and one of the enantiomers.
In the context of polysaccharide-based CSPs, such as cellulose and amylose derivatives, the chiral recognition mechanism is complex and involves a combination of interactions. chiralpedia.comresearchgate.net These can include hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance. researchgate.net The helical structure of the polysaccharide backbone creates chiral grooves or cavities where the analyte can bind. nih.gov The functional groups on the analyte and the phenylcarbamate moieties of the CSP are crucial for these interactions.
For crown ether-based CSPs, the primary mechanism of chiral recognition for amino acids involves the formation of hydrogen bonds between the protonated primary amino group of the analyte and the oxygen atoms of the crown ether cavity. nih.govwikipedia.org The stability of this complex is influenced by the steric fit of the analyte's side chain within the chiral environment of the CSP.
The mobile phase also plays a significant role by influencing the conformation of both the analyte and the CSP, thereby affecting the interactions that lead to chiral recognition. sigmaaldrich.com In some cases, the elution order of the enantiomers can be attributed to the presence or absence of specific interactions like π-π stacking between the analyte and the CSP. nih.gov
Diastereomeric Complex Formation in Chromatographic Analysis
An alternative to direct enantioseparation on a chiral stationary phase is the indirect method, which involves the formation of stable diastereomeric complexes through derivatization. nih.govwikipedia.org In this approach, the racemic mixture of the analyte is reacted with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. wikipedia.org Unlike enantiomers, diastereomers have different physicochemical properties and can be separated on a conventional achiral stationary phase. wikipedia.org
A variety of CDAs are available for the derivatization of amino acids. One common agent is Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA). nih.govnih.gov The amino group of the amino acid analyte undergoes a nucleophilic substitution reaction with FDAA to form two diastereomeric derivatives that can then be separated by reversed-phase HPLC. nih.gov The resulting derivatives also have a strong UV chromophore, which facilitates their detection. nih.gov
This indirect approach offers the advantage of using standard achiral columns and can enhance the sensitivity of the analysis. nih.gov However, it is essential to ensure that the chiral derivatizing agent is of high enantiomeric purity and that no racemization of the analyte or the CDA occurs during the derivatization reaction. This method has been successfully applied to the stereochemical analysis of a wide range of unusual amino acids. nih.gov The formation of these covalently bonded diastereomeric complexes provides a robust method for determining the enantiomeric composition of β-amino acids like this compound.
Role of 3 Amino 4 4 Methylphenyl Butyric Acid As a Building Block in Chemical Synthesis
Utilization in Peptide and Peptidomimetic Synthesis
The incorporation of β-amino acids like 3-Amino-4-(4-methylphenyl)butyric acid into peptide backbones is a key strategy in the field of peptidomimetics. Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.gov The use of unnatural amino acids is a central approach in achieving these goals. nih.gov
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, automated synthesis of peptide chains on a solid resin support. nih.govnextpeptide.com The availability of this compound with its amino group protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group is a strong indicator of its utility in standard Fmoc-based SPPS protocols.
In this process, the Fmoc-protected β-amino acid can be coupled to the growing peptide chain attached to the resin. The key structural feature it introduces is the insertion of an extra carbon atom into the peptide backbone compared to natural α-amino acids. This extension alters the spacing of side chains and disrupts the typical secondary structures (e.g., α-helices and β-sheets) found in natural peptides, leading to novel three-dimensional conformations.
Table 1: Key Steps in Solid-Phase Synthesis
| Step | Description | Purpose |
|---|---|---|
| 1. Resin Swelling | The solid support resin is swelled in a suitable solvent (e.g., DMF). | To allow reagents to access the reactive sites on the resin. |
| 2. Deprotection | The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed. | To expose the free amine for the next coupling reaction. |
| 3. Coupling | The free carboxylic acid of the incoming Fmoc-protected amino acid is activated and reacted with the exposed N-terminal amine. | To form a new peptide bond and elongate the peptide chain. |
| 4. Washing | The resin is washed with solvent. | To remove excess reagents and by-products before the next cycle. |
A primary goal in peptidomimetic design is to restrict the conformational flexibility of a peptide to favor the specific geometry required for binding to a biological target, such as a receptor or enzyme. wikipedia.org The incorporation of β-amino acids is a powerful technique to achieve this. The longer, more flexible backbone of β-peptides can fold into stable, predictable secondary structures, including various types of helices and sheets that are distinct from those of α-peptides.
Application in the Synthesis of Complex Organic Molecules
Beyond peptides, β-amino acids with aryl substituents are valuable intermediates in the synthesis of a wide range of complex organic molecules, particularly in medicinal chemistry. Their structural motifs are found in numerous biologically active compounds.
A prominent example highlighting the importance of this class of molecules is the synthesis of Sitagliptin, an anti-diabetic drug. A key structural component of Sitagliptin is (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid, a close analogue of the title compound. nih.govfigshare.comresearchgate.net The synthesis of this crucial intermediate demonstrates the utility of β-amino arylbutyric acids as foundational building blocks for creating high-value, complex pharmaceutical agents. figshare.comresearchgate.net Furthermore, synthetic methods have been developed to convert these β-amino acids into other important structural motifs, such as monocyclic β-lactams (azetidin-2-ones), which are themselves core structures in many antibacterial and cholesterol-lowering agents. mdpi.com
Intermediate in the Development of Research Probes and Ligands
This compound is also known in pharmacological literature under the name Tolibut . wikipedia.org It is recognized as an analogue of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. wikipedia.orgnih.gov GABA analogues are compounds designed to mimic or modulate the effects of GABA and are widely used as research tools and therapeutic agents. wikipedia.orgschd-shimadzu.com
Table 2: Related GABA Analogues and their Primary Role
| Compound Name | Structure | Primary Role/Activity |
|---|---|---|
| Tolibut | β-(4-methylphenyl)-GABA | Analgesic, tranquilizing, and neuroprotective drug. wikipedia.org |
| Phenibut | β-phenyl-GABA | Anxiolytic and nootropic; GABAB agonist. schd-shimadzu.comnih.gov |
| Baclofen | β-(4-chlorophenyl)-GABA | Antispasmodic; potent GABAB receptor agonist. wikipedia.org |
| Pregabalin | β-isobutyl-GABA | Analgesic, anticonvulsant, and anxiolytic. wikipedia.org |
As Tolibut, the compound has been identified as having analgesic, tranquilizing, and neuroprotective properties. wikipedia.org This established pharmacological profile makes it a valuable research probe for investigating the GABAergic system. Its synthesis and the resolution of its enantiomers have been subjects of study to understand how stereochemistry affects its biological activity. nih.gov Such studies are critical for developing more potent and selective ligands that can target specific GABA receptor subtypes, paving the way for new therapeutic agents.
Investigation of Biological Activity and Molecular Interactions of 3 Amino 4 4 Methylphenyl Butyric Acid
Mechanisms of Molecular Interaction and Binding Studies
The potential for a molecule to interact with biological systems is fundamentally governed by its structural and electronic properties. The structure of 3-Amino-4-(4-methylphenyl)butyric acid contains several key functional groups that dictate its ability to form non-covalent bonds with biomolecules such as proteins and enzymes. These interactions include hydrogen bonds and π-π stacking, which are crucial for molecular recognition and binding at active sites.
Hydrogen Bonding Interactions with Biomolecules
Hydrogen bonds are critical for the specificity of ligand-receptor interactions and are a common feature in the binding of drugs to their biological targets. nih.govmdpi.com this compound possesses both an amino group (-NH₂) and a carboxylic acid group (-COOH), both of which are potent sites for hydrogen bonding. mdpi.com The amino group can act as a hydrogen bond donor, while the nitrogen atom itself can be an acceptor. Similarly, the hydroxyl group of the carboxylic acid is a strong hydrogen bond donor, and the carbonyl oxygen is a strong acceptor. mdpi.com These features allow the molecule to form a network of hydrogen bonds with the amino acid residues of a protein's binding pocket, contributing to the stability of the ligand-protein complex.
Table 1: Hydrogen Bonding Potential of this compound Functional Groups This table is generated based on the fundamental chemical properties of the functional groups present in the molecule.
| Functional Group | Potential Role |
|---|---|
| Amino Group (-NH₂) | Hydrogen Bond Donor |
| Carboxylic Acid (-COOH) | Hydrogen Bond Donor (from -OH) |
| Carbonyl Oxygen (C=O) | Hydrogen Bond Acceptor |
π-π Stacking Interactions with Aromatic Biological Structures
Non-covalent interactions involving aromatic rings, such as π-π stacking, are significant in the binding of small molecules to proteins. nih.gov The 4-methylphenyl (or p-tolyl) group of this compound provides a planar, electron-rich aromatic system capable of engaging in these interactions. nih.gov Specifically, it can form π-π stacking interactions with the aromatic side chains of amino acids like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp) within a protein's binding site. nih.govnih.gov The geometry of these interactions can be face-to-face or edge-to-face. nih.gov Furthermore, a related phenomenon known as a cation-π interaction can occur. nih.gov In a biological environment, the amino group is typically protonated (-NH₃⁺), and this positive charge can be attracted to the electron-rich face of an aromatic ring, forming a strong, non-covalent bond that contributes significantly to binding energy. nih.gov
Table 2: Potential Aromatic Interactions with Biological Residues This table is generated based on established principles of non-covalent interactions in structural biology.
| Interaction Type | Molecular Feature | Potential Interacting Amino Acids |
|---|---|---|
| π-π Stacking | 4-methylphenyl ring | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |
Exploration of Potential Biological Activities in Research Models
The biological profile of this compound has been explored in the context of its relationship to other well-characterized GABA analogues. wikipedia.org Research into its effects has often been guided by structure-activity relationship studies and its potential to modulate key biochemical pathways.
Insights from Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural modifications affect a molecule's biological activity. nih.govnih.gov this compound is an analogue of phenibut and baclofen, and comparing their structures reveals key differences that inform its potential activity. wikipedia.orgnih.gov
Comparison with Phenibut : Phenibut (β-phenyl-γ-aminobutyric acid) is structurally identical to the target compound, except it lacks the methyl group on the phenyl ring. nih.gov The addition of the 4-methyl group in this compound increases its lipophilicity, which could theoretically influence its ability to cross cellular membranes, including the blood-brain barrier. This modification also alters the steric and electronic profile of the aromatic ring, which can impact binding affinity and selectivity for its biological targets. mdpi.com
Comparison with Baclofen : Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid) features a chlorine atom at the same para-position where this compound has a methyl group. wikipedia.org While both substituents are electron-donating to the aromatic ring through resonance, chlorine is strongly electron-withdrawing through induction. This difference in electronic properties can significantly alter the strength of π-π and cation-π interactions, leading to different pharmacological profiles. nih.gov
Table 3: Structural Comparison of this compound and its Analogues This table highlights the key structural differences between the compounds based on their established chemical structures. wikipedia.orgnih.gov
| Compound | Chemical Name | Phenyl Ring Substitution |
|---|---|---|
| This compound | 4-Amino-3-(4-methylphenyl)butanoic acid | 4-methyl |
| Phenibut | 4-Amino-3-phenylbutanoic acid | Unsubstituted |
Modulation of Biochemical Pathways (excluding specific receptor targets or neurological effects)
Beyond direct receptor interaction, bioactive molecules can modulate various biochemical pathways. As a GABA analogue, this compound could potentially influence metabolic pathways related to amino acids. nih.gov One such pathway is the GABA shunt, a metabolic route that bypasses two steps of the Krebs cycle to convert α-ketoglutarate to succinate (B1194679) via GABA and succinic semialdehyde. nih.gov A structural analogue of GABA could potentially interact with the enzymes in this pathway, such as GABA transaminase (GABA-T), thereby modulating cellular energy metabolism. nih.gov Additionally, research on its close analogue, phenibut, suggests an ability to antagonize the effects of β-phenethylamine (PEA), a putative endogenous trace amine. nih.gov This suggests a potential role in modulating biochemical cascades that are influenced by endogenous amine concentrations.
Computational Approaches to Predict Molecular Interactions and Reactivity
Computational chemistry provides powerful tools for predicting how a molecule like this compound might interact with biological targets and for understanding its chemical reactivity. chemrxiv.org These methods can guide experimental research by identifying likely binding modes and predicting activity.
Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. rsc.org For this compound, docking simulations could model its fit into the binding sites of various enzymes or proteins, providing a three-dimensional visualization of the hydrogen bonds and π-π stacking interactions discussed previously. researchgate.net These models can generate a binding score to estimate the affinity of the molecule for the target, helping to prioritize potential biological targets for further investigation.
Another computational approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com By analyzing a set of related molecules, such as various GABA analogues, a QSAR model could predict the activity of this compound based on its specific molecular descriptors (e.g., lipophilicity, electronic properties, and steric parameters). mdpi.com These predictive models are valuable for optimizing lead compounds and designing new analogues with potentially enhanced activity. nih.gov
Table 4: Computational Methods for Investigating Molecular Interactions This table summarizes common computational techniques and their applications in molecular analysis.
| Computational Method | Application | Predicted Outcomes |
|---|---|---|
| Molecular Docking | Simulating ligand-protein binding | Binding pose, binding affinity score, visualization of key interactions (H-bonds, π-stacking) rsc.org |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity | Prediction of activity for novel compounds, identification of key structural features for activity mdpi.com |
Molecular Docking Simulations for Protein Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a novel compound with a protein target.
Detailed Research Findings
Currently, there are no specific molecular docking studies published for this compound against identified protein targets. However, research on structurally analogous compounds can provide a framework for how such an investigation would be approached. For instance, studies on related amino acid derivatives involve docking the compound into the active site of a target protein to determine the binding energy and key interactions.
A hypothetical molecular docking study for this compound would involve:
Target Identification: Selecting a protein target of interest, such as a receptor or enzyme implicated in a particular disease pathway.
In Silico Modeling: Using computational software to predict the binding pose of the compound within the protein's active site.
Analysis of Interactions: Examining the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the compound and the amino acid residues of the protein.
The results of such a study would be presented in a data table, illustrating the predicted binding affinity and the specific residues involved in the interaction.
Interactive Data Table: Illustrative Molecular Docking Results
The following table is a hypothetical representation of potential molecular docking results for this compound with a putative protein target, as direct experimental data is not available.
| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Type of Interaction |
|---|---|---|---|
| Protein X | -8.5 | TYR 120, SER 234 | Hydrogen Bond |
| PHE 250, LEU 300 | Hydrophobic Interaction | ||
| Protein Y | -7.2 | ASP 88 | Salt Bridge |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the chemical features that are important for their biological effects.
Detailed Research Findings
There are no specific QSAR studies for this compound reported in the available literature. However, QSAR studies on other series of amino acid derivatives and peptides have successfully established relationships between physicochemical properties and biological activities. sigmaaldrich.comnextpeptide.comfarmaciajournal.com
A QSAR study for a series of analogs of this compound would involve:
Data Set Compilation: Synthesizing a series of related compounds with variations in their chemical structure and measuring their biological activity.
Descriptor Calculation: Calculating various molecular descriptors for each compound, which quantify different aspects of their chemical structure (e.g., hydrophobicity, electronic properties, steric properties).
Model Development: Using statistical methods to develop a mathematical equation that correlates the calculated descriptors with the measured biological activity.
Model Validation: Assessing the predictive power of the QSAR model using internal and external validation techniques.
The quality of a QSAR model is often evaluated by its squared correlation coefficient (R²) and its cross-validated squared correlation coefficient (Q²).
Interactive Data Table: Illustrative QSAR Model Parameters
The following table is a conceptual representation of the parameters that would be generated from a QSAR study. This is for illustrative purposes only, as no such study currently exists for this compound.
| Model | R² | Q² | Descriptors |
|---|---|---|---|
| Model 1 | 0.92 | 0.85 | LogP, Molar Refractivity, Dipole Moment |
Analytical Methodologies for the Characterization and Quantification of 3 Amino 4 4 Methylphenyl Butyric Acid
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of 3-Amino-4-(4-methylphenyl)butyric acid, confirming the presence of key functional groups, and establishing its exact molecular weight.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. While specific experimental spectra for this compound are not widely published, the expected chemical shifts and splitting patterns can be predicted based on its structure.
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the p-tolyl group would typically appear as two doublets in the aromatic region (~7.0-7.2 ppm). The methyl group protons on the tolyl ring would produce a singlet at approximately 2.3 ppm. The protons on the butyric acid backbone, specifically on the carbons adjacent to the chiral center and the carboxylic acid, would present as complex multiplets due to their diastereotopic nature and coupling with neighboring protons. The amino group protons might appear as a broad singlet.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. researchgate.netfunctmaterials.org.ua For this compound, distinct signals would be expected for each of the 11 unique carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal, typically above 170 ppm. The aromatic carbons would resonate in the 125-140 ppm range, with the carbon attached to the methyl group showing a distinct shift. The carbon of the methyl group itself would appear far upfield, around 21 ppm. The aliphatic carbons of the butyric acid chain would be found in the intermediate region of the spectrum. sigmaaldrich.comknownchemical.com
Expected ¹³C-NMR Chemical Shift Ranges
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid (C=O) | > 170 |
| Aromatic (quaternary) | 135-140 |
| Aromatic (CH) | 128-130 |
| Methine (CH-NH₂) | 45-55 |
| Methylene (CH₂-Ar) | 35-45 |
| Methylene (CH₂-COOH) | 30-40 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. A very broad band would be expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching of the carboxylic acid group, overlapping with C-H stretches. The N-H stretching vibrations of the primary amine would appear in the 3300-3500 cm⁻¹ range. A strong, sharp absorption peak around 1700-1725 cm⁻¹ would correspond to the C=O (carbonyl) stretching of the carboxylic acid. nih.govchemicalbook.com The N-H bending vibration is expected around 1600 cm⁻¹. Bands corresponding to the aromatic C=C stretching would be observed in the 1450-1600 cm⁻¹ region. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring breathing modes would give rise to strong signals. The symmetric stretching of the carboxylate group would also be a notable feature. Surface-enhanced Raman spectroscopy (SERS) could be employed to obtain enhanced signals and information about the molecule's orientation on a metal surface. knownchemical.com
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound (molar mass: 193.25 g/mol ), the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass.
Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the amino group (-NH₂, 16 Da). A prominent fragment would be expected from the benzylic cleavage, resulting in the tropylium (B1234903) ion or a related p-methylbenzyl cation (m/z = 91), which is a characteristic fragmentation for toluene-containing compounds. Analysis of derivatized samples, for instance, using trimethylsilyl (B98337) (TMS) groups, can also be performed to increase volatility for gas chromatography-mass spectrometry (GC-MS).
Chromatographic Techniques for Purity and Enantiomeric Analysis
Chromatographic methods are essential for separating this compound from impurities and for resolving its enantiomers.
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the chemical purity of non-volatile compounds like amino acids. A reversed-phase HPLC method would typically be employed, using a C18 or similar stationary phase.
The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often used to ensure the separation of compounds with a range of polarities. Detection is commonly performed using a UV detector, typically at a wavelength around 210-220 nm where the carboxylic acid and aromatic functionalities absorb. The purity of the sample is determined by comparing the peak area of the main component to the total area of all observed peaks.
Since this compound is a chiral compound, existing as two enantiomers (R and S), specific chiral chromatography methods are required for their separation and quantification. This is crucial as different enantiomers can have distinct biological activities. Chiral Stationary Phase (CSP) HPLC is the most effective technique for this purpose.
Research has shown that zwitterionic CSPs are particularly effective for the enantioseparation of this compound, also known as 3-amino-4-(p-tolyl)butanoic acid. The CHIRALPAK ZWIX(-) column has been successfully used for this application. The separation mechanism on this type of column involves multiple interactions, including ion-exchange and hydrogen bonding, between the analyte's zwitterionic form and the stationary phase. The choice of mobile phase, often a mixture of alcohols with acidic and basic additives like acetic acid (AcOH) and triethylamine (B128534) (TEA), is critical for achieving optimal resolution. functmaterials.org.ua
HPLC Conditions for Enantioseparation of 3-Amino-4-(p-tolyl)butanoic Acid
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Chiral Stationary Phase | CHIRALPAK ZWIX(-) | CHIRALPAK ZWIX(-) |
| Mobile Phase | MeOH/MeCN (50/50 v/v) with 25 mM TEA and 50 mM AcOH | H₂O/MeCN (10/90 v/v) with 25 mM TEA and 50 mM AcOH |
| Retention Factor (k₁) | 7.03 | 3.27 |
| Separation Factor (α) | 1.36 | 1.27 |
| Resolution (Rs) | 3.47 | 3.18 |
| Elution Order | S < R | S < R |
This data demonstrates that baseline resolution (Rs > 1.5) of the enantiomers of this compound can be effectively achieved using a zwitterionic CSP under specific mobile phase conditions.
Elemental Analysis
Elemental analysis is a cornerstone technique used to determine the elemental composition of a compound. This method provides the percentage by mass of each element present in a sample, which is then compared against the theoretical values calculated from the compound's molecular formula. The molecular formula for this compound is C₁₁H₁₅NO₂.
Based on this formula, the theoretical elemental composition can be calculated. These theoretical values serve as a benchmark for comparing the results obtained from experimental elemental analysis, thereby confirming the purity and identity of a synthesized sample.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 11 | 132.121 | 68.37 |
| Hydrogen | H | 1.008 | 15 | 15.120 | 7.82 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.25 |
| Oxygen | O | 15.999 | 2 | 31.998 | 16.56 |
| Total | | | | 193.246 | 100.00 |
Note: The values in this table are theoretical and are used as a reference for experimental verification.
Crystallography for Solid-State Structural Analysis
A comprehensive search of scientific literature and structural databases did not yield any publicly available single-crystal X-ray diffraction data for this compound. Therefore, specific details regarding its crystal system, space group, and unit cell dimensions cannot be provided at this time. The determination of these parameters would require experimental crystallographic analysis of a suitable single crystal of the compound.
Computational and Theoretical Studies on 3 Amino 4 4 Methylphenyl Butyric Acid
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the fundamental electronic properties and behavior of a molecule. These methods solve the Schrödinger equation (or its approximations) for a given molecular structure.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the vibrational spectra of molecules. For 3-Amino-4-(4-methylphenyl)butyric acid, DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311G++(d,p), can determine its most stable three-dimensional geometry by finding the minimum energy conformation. nih.govjcdronline.org
Once the geometry is optimized, the same level of theory is used to calculate the harmonic vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of vibration, which can be correlated with experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. nih.gov While harmonic calculations often overestimate frequencies, scaling factors can be applied to achieve excellent agreement with experimental values. researchgate.net This correlative analysis allows for a precise assignment of the observed spectral bands to specific molecular motions, such as C-H stretching, N-H bending, or C=O stretching.
Table 1: Representative Predicted Vibrational Frequencies for this compound Note: This table is illustrative, based on typical values for similar functional groups.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | ~3500 |
| N-H Stretch | Amine | ~3400 |
| C-H Stretch | Aromatic/Aliphatic | ~2900-3100 |
| C=O Stretch | Carboxylic Acid | ~1720 |
| N-H Bend | Amine | ~1600 |
| C-C Stretch | Aromatic Ring | ~1450-1500 |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. materialsciencejournal.org The Highest Occupied Molecular Orbital (HOMO) acts as the primary electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) is the primary electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, HOMO-LUMO analysis performed with Time-Dependent DFT (TD-DFT) can predict its electronic absorption spectra and reveal regions susceptible to nucleophilic and electrophilic attack. researchgate.net The analysis provides insights into the molecule's charge transfer characteristics. materialsciencejournal.org
Table 2: Illustrative Frontier Molecular Orbital Energies Note: Values are hypothetical examples for demonstration.
| Parameter | Energy (eV) | Significance |
| HOMO Energy | -6.5 | Electron-donating capacity |
| LUMO Energy | -1.2 | Electron-accepting capacity |
| Energy Gap (ΔE) | 5.3 | Chemical reactivity and stability |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.net This method investigates interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their energetic significance. For this compound, NBO analysis can elucidate the stabilizing effects of hyperconjugation and intramolecular charge transfer. tsijournals.comnih.gov
Molecular Dynamics Simulations for Conformational Analysis
While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are computational methods used to study the physical movement and conformational changes of atoms and molecules over time. nih.gov
For this compound, MD simulations can explore its conformational landscape in different environments, such as in a vacuum or solvated in water. By simulating the molecule's trajectory over nanoseconds, researchers can identify the most populated (i.e., most stable) conformations, the pathways of transition between different conformers, and the flexibility of various parts of the molecule, such as the butyric acid chain. nih.gov This information is vital for understanding how the molecule might adapt its shape to bind to a biological target like a receptor or enzyme.
Prediction of Physicochemical Parameters via Computational Methods
A variety of computational tools and algorithms can rapidly predict the key physicochemical properties of a molecule based solely on its structure. These predictions are valuable in the early stages of research for assessing a compound's characteristics. For this compound, these in silico tools can generate estimates for properties that influence its behavior in biological systems.
Table 3: Computationally Predicted Physicochemical Properties Note: These values are generated by computational models and may vary between different prediction software. Data is based on properties for structurally similar compounds. nih.govnih.gov
| Property | Predicted Value |
| Molecular Formula | C₁₁H₁₅NO₂ |
| Molecular Weight | 193.24 g/mol |
| XLogP3 | 1.5 - 2.0 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
| Polar Surface Area (PSA) | 63.3 Ų |
In Silico Screening and Library Design Applications
The core structure of this compound can serve as a valuable scaffold or starting point in drug discovery campaigns. In silico screening allows for the rapid evaluation of large numbers of virtual compounds, saving time and resources compared to traditional high-throughput screening. nih.gov
In this context, a virtual library can be designed by computationally modifying the functional groups of the parent molecule. For instance, different substituents could be added to the phenyl ring, or the carboxylic acid could be converted to an ester or amide. These virtual derivatives can then be docked into the active site of a specific protein target. The docking simulations predict the binding affinity and orientation of each compound, allowing researchers to prioritize a smaller, more promising set of derivatives for actual chemical synthesis and biological testing. nih.gov
Future Research Directions and Unexplored Avenues for 3 Amino 4 4 Methylphenyl Butyric Acid
Development of Advanced Synthetic Strategies for Complex Derivatives
The generation of novel and complex derivatives of 3-Amino-4-(4-methylphenyl)butyric acid is fundamental to exploring its full potential. While foundational synthetic routes exist, future research will likely concentrate on more sophisticated and efficient methodologies to access a wider chemical space.
Key areas for development include:
Asymmetric and Stereoselective Synthesis : Building upon established organocatalytic and metal-catalyzed methods is crucial. Research into novel chiral catalysts, such as pyrrolidine (B122466) derivatives or advanced palladium complexes, could lead to highly stereoselective syntheses of specific enantiomers of the core structure and its derivatives. nih.gov Pd(II)-catalyzed enantioselective C–H arylation, for example, offers a one-step strategy for creating diverse α,α-disubstituted α-amino acids and could be adapted for γ-amino acid structures. rsc.org
Electrochemical Synthesis : Electrochemical transformations are emerging as powerful tools in drug discovery for assembling complex molecules under mild conditions. nih.gov Future work could develop electrochemical decarboxylative cross-coupling protocols to synthesize novel derivatives of this compound, creating valuable trifunctional building blocks. nih.gov
Flow Chemistry and Automation : Implementing continuous flow processes for the synthesis of the compound and its analogs could offer improved control over reaction parameters, higher yields, and enhanced safety, facilitating rapid library generation for screening purposes.
Bio-catalysis : The use of engineered enzymes could provide highly specific and environmentally friendly routes to complex and chirally pure derivatives, which are often challenging to produce through traditional chemical synthesis.
Table 1: Potential Advanced Synthetic Strategies
| Synthetic Strategy | Potential Advantage | Relevant Research Area |
|---|---|---|
| Organocatalysis | High stereoselectivity for specific isomers. nih.gov | Michael additions using chiral pyrrolidines. nih.gov |
| Metal Catalysis | Versatile C-H functionalization and arylation. rsc.org | Pd(II)-catalyzed enantioselective C–H arylation. rsc.org |
| Electrochemistry | Mild reaction conditions, access to novel scaffolds. nih.gov | Decarboxylative cross-coupling reactions. nih.gov |
| Bio-catalysis | High specificity, green chemistry principles. | Engineered transaminases or lyases. |
Exploration of Novel Applications as a Chemical Probe
A chemical probe is a small molecule used to study and manipulate a biological system. Designing derivatives of this compound to act as chemical probes is a promising avenue for future research. This involves strategically modifying the core structure to incorporate reporter tags or reactive groups.
Future directions include:
Fluorophore Conjugation : Attaching fluorescent dyes to the molecule would enable its use in cellular imaging to visualize its distribution, localization, and interaction with potential biological targets in real-time.
Photoaffinity Labeling : Incorporating photoreactive groups (e.g., diazirines, benzophenones) would allow for the covalent cross-linking of the probe to its binding partners upon UV irradiation. This is a powerful technique for target identification and validating drug-protein interactions.
Biotinylation and "Click" Chemistry Handles : Introducing biotin (B1667282) tags or chemical handles like alkynes or azides would facilitate the enrichment and pull-down of binding proteins for subsequent identification by mass spectrometry. This approach is central to modern chemical proteomics. The development of non-proteinogenic α-amino acids with specific functionalities for bio-orthogonal reactions is an active area of research that can be extended to γ-amino acids. rsc.org
Deeper Mechanistic Understanding of its Chemical and Biological Interactions
While the parent structure may have certain biological activities, a thorough understanding of its mechanism of action at the molecular level is largely unexplored. Future research should prioritize detailed mechanistic studies to elucidate how it and its derivatives interact with biological macromolecules.
Key research objectives would be:
Target Identification and Validation : Employing the chemical probes described above, along with computational methods like molecular docking, to identify specific protein targets. Studies on analogous compounds, such as aminotransferase inactivators, provide a blueprint for this type of investigation. nih.gov
Enzyme Kinetics and Inhibition Studies : If an enzyme target is identified, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, irreversible). The inactivation of human ornithine aminotransferase (hOAT) by similar compounds involves the formation of a Schiff base, tautomerization, and subsequent reaction with active site residues, which could serve as a model for investigation. nih.gov
Structural Biology : Obtaining high-resolution crystal structures or using cryo-electron microscopy (cryo-EM) to visualize the compound bound to its target protein would provide invaluable atomic-level insights into the binding mode and the key interactions driving affinity and specificity. nih.gov
Computational Chemistry : Utilizing molecular dynamics simulations and pKa calculations to understand the conformational dynamics of the molecule and its protonation state within a protein's active site, which can be critical for its inhibitory activity. nih.gov
Table 2: Methodologies for Mechanistic Studies
| Methodology | Objective | Example Application |
|---|---|---|
| Intact Protein Mass Spectrometry | To confirm covalent modification of a target protein. nih.gov | Analysis of enzyme-inhibitor adducts. nih.gov |
| X-ray Crystallography | To determine the 3D structure of the ligand-protein complex. nih.gov | Visualizing the binding pose in an enzyme active site. nih.gov |
| Molecular Docking & pKa Calculation | To predict binding modes and highlight key interactions. nih.gov | Understanding the basis for inhibitor potency and selectivity. nih.gov |
| Stopped-Flow Kinetics | To study rapid, pre-steady-state reaction steps. nih.gov | Elucidating the rates of individual steps in an enzyme inactivation mechanism. nih.gov |
Integration with Emerging Technologies in Chemical Biology Research
The value of this compound and its future derivatives can be amplified by leveraging emerging technologies. Integrating this chemical scaffold with state-of-the-art platforms will open up new frontiers of research.
Potential integrations include:
High-Throughput Screening (HTS) : Using libraries of derivatives in HTS campaigns against diverse biological targets (e.g., enzymes, receptors, ion channels) to rapidly identify new lead compounds for drug discovery.
Proteomics and Metabolomics : Applying derivatives as probes in chemoproteomic workflows to map their interactions across the entire proteome or using them to study metabolic pathways. chemimpex.com The use of top-down proteomics, for instance, can help characterize covalent modifications on target proteins with high precision. nih.gov
DNA-Encoded Libraries (DELs) : Synthesizing vast libraries where each unique derivative of this compound is tagged with a unique DNA barcode. This technology allows for the simultaneous screening of billions of compounds against a protein target.
AI and Machine Learning : Using computational models to predict the biological activities, properties, and synthetic accessibility of virtual derivatives. This can guide the design of new experiments and prioritize the synthesis of the most promising compounds, accelerating the discovery cycle.
By pursuing these future research directions, the scientific community can transform this compound from a simple chemical entity into a versatile tool for chemical biology and a valuable starting point for the development of novel molecular entities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
